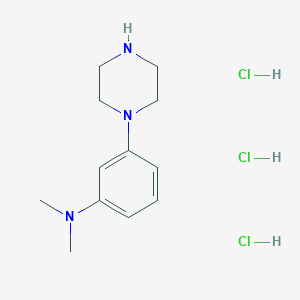
2-(3-Aminooxetan-3-yl)acetamide
Overview
Description
2-(3-Aminooxetan-3-yl)acetamide is a chemical compound with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol . It is a heterocyclic compound containing an oxetane ring, which is a four-membered ring with three carbon atoms and one oxygen atom. The presence of an amino group and an acetamide group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-(3-Aminooxetan-3-yl)acetamide involves the reaction of 3-amino-3-oxetaneacetic acid ethyl ester with ammonium hydroxide in water . The mixture is stirred in a closed tube at room temperature for six days to yield the desired product. This method is relatively straightforward and can be performed under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminooxetan-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and standard laboratory equipment.
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, amine derivatives, and other heterocyclic compounds. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
2-(3-Aminooxetan-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminooxetan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Aminooxetan-3-yl)acetamide include:
3-Amino-3-oxetan-2-one: Another oxetane derivative with similar reactivity.
2-Amino-2-oxetan-1-one: A compound with a similar structure but different functional groups.
3-Amino-3-oxetan-1-yl acetate: A related compound with an acetate group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of an amino group and an acetamide group attached to an oxetane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(3-aminooxetan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4(8)1-5(7)2-9-3-5/h1-3,7H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVWIIQJCHMZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,2-trifluoro-N-[1-(3-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-5-yl]acetamide](/img/structure/B7911399.png)
![5-(3-Hydroxyphenyl)-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),10,12,14-pentaene-3,8-dione](/img/structure/B7911401.png)
![4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B7911402.png)


![N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide](/img/structure/B7911421.png)

![[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid](/img/structure/B7911441.png)
